N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
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Overview
Description
N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a piperazine ring, a fluorophenyl group, and a triazoloquinazoline moiety. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Construction of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . Additionally, it may inhibit or activate enzymes involved in key biochemical processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue used in dopamine receptor studies.
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: A related compound with similar structural features.
Uniqueness
N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is unique due to its specific combination of a piperazine ring, fluorophenyl group, and triazoloquinazoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and therapeutic applications .
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN7/c29-22-11-13-23(14-12-22)35-19-17-34(18-20-35)16-6-15-30-28-31-25-10-5-4-9-24(25)27-32-26(33-36(27)28)21-7-2-1-3-8-21/h1-5,7-14H,6,15-20H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABGWSXYVAFJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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